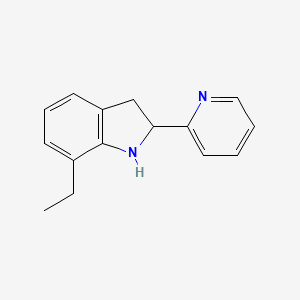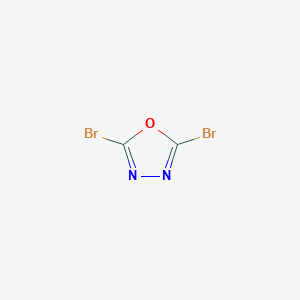
7-Ethyl-2-(pyridin-2-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Éthyl-2-(pyridin-2-yl)indoline est un composé appartenant à la famille de l'indole, une classe importante de composés hétérocycliques. Les indoles sont connus pour leur présence dans divers produits naturels et pharmaceutiques. Ce composé particulier présente un noyau d'indoline avec un groupe éthyle en position 7 et un groupe pyridin-2-yle en position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-Éthyl-2-(pyridin-2-yl)indoline peut être réalisée par plusieurs méthodes. Une approche courante implique la synthèse de l'indole de Fischer, où un dérivé de phénylhydrazine réagit avec une cétone en conditions acides pour former le noyau indole . Une autre méthode comprend l'utilisation de réactions catalysées par des métaux de transition, telles que les réactions de couplage croisé catalysées par le palladium, pour introduire le groupe pyridin-2-yle .
Méthodes de production industrielle
La production industrielle de la 7-Éthyl-2-(pyridin-2-yl)indoline implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu et de systèmes automatisés pour contrôler avec précision les paramètres réactionnels .
Analyse Des Réactions Chimiques
Types de réactions
La 7-Éthyl-2-(pyridin-2-yl)indoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés d'indole correspondants.
Réduction : Les réactions de réduction peuvent convertir le noyau d'indoline en indole.
Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants sur le cycle d'indoline.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs électrophiles tels que les halogènes et les agents de nitration sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers indoles et indolines substitués, qui peuvent avoir différents groupes fonctionnels en fonction des réactifs et des conditions utilisés .
Applications de la recherche scientifique
La 7-Éthyl-2-(pyridin-2-yl)indoline a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme un bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche explore son potentiel en tant qu'intermédiaire pharmaceutique et son rôle dans le développement de médicaments.
Industrie : Elle est utilisée dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 7-Éthyl-2-(pyridin-2-yl)indoline implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et des récepteurs, modulant leur activité. Cette interaction peut conduire à divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou l'activation des voies de signalisation .
Applications De Recherche Scientifique
7-Ethyl-2-(pyridin-2-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Ethyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Pyridin-2-yl)indole : Manque le groupe éthyle en position 7.
7-Méthyl-2-(pyridin-2-yl)indoline : A un groupe méthyle au lieu d'un groupe éthyle en position 7.
2-(Pyridin-3-yl)indoline : Le groupe pyridinyle est attaché en position 3 du cycle pyridine.
Unicité
La 7-Éthyl-2-(pyridin-2-yl)indoline est unique en raison du positionnement spécifique des groupes éthyle et pyridin-2-yle, qui peuvent influencer sa réactivité chimique et son activité biologique. Cette structure unique peut conduire à des propriétés et des applications distinctes par rapport aux composés similaires .
Propriétés
Formule moléculaire |
C15H16N2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
7-ethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-2-11-6-5-7-12-10-14(17-15(11)12)13-8-3-4-9-16-13/h3-9,14,17H,2,10H2,1H3 |
Clé InChI |
FHNTUFKODWMBBP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1NC(C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879077.png)
![2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11879086.png)




![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)

![7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B11879120.png)
![4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879128.png)

